Chloro (R)-Phosphoryl Sofosbuvir
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Overview
Description
Chloro ®-Phosphoryl Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent. Sofosbuvir is primarily used in the treatment of hepatitis C virus (HCV) infections. The modification with a chloro and phosphoryl group aims to enhance its pharmacokinetic properties and efficacy.
Mechanism of Action
- By inhibiting NS5B, Chloro ®-Phosphoryl Sofosbuvir disrupts viral RNA synthesis and prevents the virus from replicating .
- This incorporation prevents further elongation of the RNA strand, ultimately halting viral replication .
- The disruption of viral RNA synthesis leads to reduced viral load and eventual clearance of HCV from the host .
- By inhibiting viral replication, Chloro ®-Phosphoryl Sofosbuvir contributes to the overall success of HCV treatment regimens .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Chloro ®-Phosphoryl Sofosbuvir plays a significant role in biochemical reactions by inhibiting the HCV NS5B polymerase. This enzyme is responsible for the replication of viral RNA, and its inhibition prevents the virus from multiplying. Chloro ®-Phosphoryl Sofosbuvir is metabolized intracellularly to form the active triphosphate, which competes with natural nucleotides for incorporation into the viral RNA chain, leading to chain termination. The compound interacts with various biomolecules, including the HCV NS5B polymerase, and exhibits high specificity and potency in inhibiting viral replication .
Cellular Effects
Chloro ®-Phosphoryl Sofosbuvir exerts profound effects on various types of cells and cellular processes. In hepatocytes, the primary target cells for HCV, the compound inhibits viral replication, leading to a reduction in viral load. It influences cell function by interfering with the viral life cycle, thereby preventing the virus from hijacking the host cellular machinery. Additionally, Chloro ®-Phosphoryl Sofosbuvir impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the HCV NS5B polymerase .
Molecular Mechanism
The molecular mechanism of Chloro ®-Phosphoryl Sofosbuvir involves its conversion to the active triphosphate form within the cell. This active metabolite competes with natural nucleotides for incorporation into the viral RNA by the HCV NS5B polymerase. Once incorporated, it causes premature termination of the RNA chain, effectively halting viral replication. The compound’s high affinity for the HCV NS5B polymerase and its ability to mimic natural nucleotides are key factors in its antiviral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro ®-Phosphoryl Sofosbuvir have been observed to change over time. The compound exhibits good stability and a prolonged half-life, allowing for sustained antiviral activity. Studies have shown that the antiviral effects of Chloro ®-Phosphoryl Sofosbuvir are maintained over extended periods, with minimal degradation. Long-term effects on cellular function include sustained inhibition of viral replication and a reduction in viral load, which are critical for achieving a sustained virologic response .
Dosage Effects in Animal Models
In animal models, the effects of Chloro ®-Phosphoryl Sofosbuvir vary with different dosages. At therapeutic doses, the compound effectively reduces viral replication without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum antiviral efficacy while minimizing potential side effects .
Metabolic Pathways
Chloro ®-Phosphoryl Sofosbuvir is involved in several metabolic pathways. After administration, it undergoes intracellular phosphorylation to form the active triphosphate metabolite. This metabolite is then incorporated into the viral RNA by the HCV NS5B polymerase, leading to chain termination. The compound also interacts with various enzymes and cofactors involved in nucleotide metabolism, which can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Chloro ®-Phosphoryl Sofosbuvir within cells and tissues are critical for its antiviral activity. The compound is efficiently taken up by hepatocytes, where it undergoes intracellular activation. Transporters and binding proteins facilitate its distribution to the liver, the primary site of HCV replication. The compound’s localization and accumulation in hepatocytes are essential for its therapeutic efficacy .
Subcellular Localization
Chloro ®-Phosphoryl Sofosbuvir exhibits specific subcellular localization patterns that are crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with the HCV NS5B polymerase. Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective incorporation into the viral RNA. This subcellular localization is essential for the compound’s antiviral mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro ®-Phosphoryl Sofosbuvir involves several key steps:
Fluorination: The nucleoside core undergoes early-stage fluorination to introduce the fluorine atom.
Phosphoramidation: The nucleoside is then subjected to regio- and stereoselective phosphoramidation to introduce the phosphoryl group.
Industrial Production Methods: Industrial production of Chloro ®-Phosphoryl Sofosbuvir follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Biocatalytic methods are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Chloro ®-Phosphoryl Sofosbuvir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphoryl group.
Substitution: The chloro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products: The major products formed from these reactions include various phosphorylated and chlorinated derivatives, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Chloro ®-Phosphoryl Sofosbuvir has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is investigated for its potential antiviral activity against various viruses.
Medicine: It is explored as a potential therapeutic agent for treating HCV and other viral infections.
Industry: The compound is used in the development of new antiviral drugs and formulations
Comparison with Similar Compounds
Sofosbuvir: The parent compound, used widely in HCV treatment.
Remdesivir: Another nucleotide analog used for treating COVID-19.
Favipiravir: An antiviral drug used for treating influenza and COVID-19.
Ribavirin: A broad-spectrum antiviral used for various viral infections.
Uniqueness: Chloro ®-Phosphoryl Sofosbuvir stands out due to its enhanced pharmacokinetic properties and potential increased efficacy. The addition of the chloro and phosphoryl groups aims to improve its stability and bioavailability compared to its parent compound, Sofosbuvir .
Properties
CAS No. |
1496552-50-1 |
---|---|
Molecular Formula |
C₂₂H₂₉ClN₃O₉P |
Molecular Weight |
545.91 |
Origin of Product |
United States |
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